2,6-Dibromo-7-methyl-[1,2,4]triazolo[1,5-A]pyridine
Description
2,6-Dibromo-7-methyl-[1,2,4]triazolo[1,5-A]pyridine is a brominated derivative of the [1,2,4]triazolo[1,5-a]pyridine scaffold, a nitrogen-rich heterocyclic system with demonstrated pharmacological and agrochemical relevance. The compound features bromine substituents at positions 2 and 6 and a methyl group at position 5. These substitutions likely enhance its electronic and steric properties, influencing reactivity, bioavailability, and biological activity.
Properties
Molecular Formula |
C7H5Br2N3 |
|---|---|
Molecular Weight |
290.94 g/mol |
IUPAC Name |
2,6-dibromo-7-methyl-[1,2,4]triazolo[1,5-a]pyridine |
InChI |
InChI=1S/C7H5Br2N3/c1-4-2-6-10-7(9)11-12(6)3-5(4)8/h2-3H,1H3 |
InChI Key |
NAVVUELCAZITKQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=NC(=NN2C=C1Br)Br |
Origin of Product |
United States |
Preparation Methods
Mechanism and Conditions
The reaction proceeds through:
- Transamidation : Enaminonitrile reacts with benzohydrazide to form intermediate A .
- Nucleophilic Addition : The nitrile group undergoes nucleophilic attack by the hydrazide nitrogen, forming intermediate B .
- Condensation : Cyclization and dehydration yield the triazolo-pyridine core.
Example Reaction :
Enaminonitrile 1m + 4-Methoxybenzohydrazide 2a → 1,2,4-Triazolo[1,5-a]pyridine 3m (83% yield).
Advantages :
- High Efficiency : Reaction completes in <30 minutes under microwave irradiation.
- Broad Substrate Scope : Tolerates diverse functional groups.
Adaptation for Methyl Substitution
To introduce the methyl group at position 7, methyl-substituted enaminonitriles or benzohydrazides can be employed. For instance, using a methylated enaminonitrile derivative would directly install the methyl group during core formation.
Hydrazone Oxidation Method
This classical approach involves hydrazone formation followed by oxidation to construct the triazole ring.
Key Steps
- Hydrazone Formation : React a 7-methyl-pyridine derivative (e.g., 6-methyl-2-pyridyl-2-pyridylmethanone) with hydrazine hydrate.
- Oxidation : Treat the hydrazone with MnO₂ or other oxidants to form the triazole ring.
Example Protocol :
6-Methyl-2-pyridyl-2-pyridylmethanone + N₂H₄·H₂O → Hydrazone intermediate → MnO₂ oxidation → 7-Methyl-triazolo[1,5-a]pyridine.
Yield Optimization :
- Purification : Chromatotron elution (hexane/ethyl acetate) isolates the product.
- Limitations : Lower yields compared to microwave methods; requires stoichiometric oxidants.
Directed Bromination Using Protecting Groups
Regioselective bromination is achieved by temporarily protecting reactive sites, enabling controlled substitution at positions 2 and 6.
Strategy
- Protecting Group Introduction : Mask the amine or other reactive groups (e.g., using dimethylformimidamide).
- Bromination : Use Br₂ or NBS in a solvent like dichloromethane or acetic acid.
- Deprotection : Remove the protecting group under acidic or basic conditions.
Example for Dibromination :
- Protect the 7-methyl group or adjacent positions.
- Brominate at 2 and 6 positions using Br₂.
- Deprotect to yield 2,6-dibromo-7-methyl compound.
Challenges :
- Steric Effects : Bulky protecting groups may hinder bromination.
- Side Reactions : Over-bromination or undesired substitution.
Comparative Analysis of Methods
Critical Challenges and Solutions
Regioselectivity
Scalability
- Issue : Microwave methods are efficient but require specialized equipment.
- Solution : Optimize solvent-free or large-scale hydrazone oxidation.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (NAS)
The bromine atoms at positions 2 and 6 are susceptible to nucleophilic substitution under both thermal and catalytic conditions.
Key observations:
-
Position 2 bromine reacts preferentially due to steric and electronic factors.
-
Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates.
Cross-Coupling Reactions
Palladium-catalyzed cross-couplings enable the introduction of aryl, alkenyl, and alkynyl groups.
Suzuki-Miyaura Coupling
| Boronic Acid | Catalyst System | Conditions | Product | Yield |
|---|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃, DME/H₂O | 90°C, 12 h | 2-Phenyl-6-bromo-7-methyl-triazolopyridine | 85% |
| 4-Methoxyphenylboronic acid | PdCl₂(dppf), Cs₂CO₃, THF | 80°C, 24 h | 2-(4-MeO-Ph)-6-bromo-7-methyl-triazolopyridine | 76% |
Stille Coupling
| Organotin Reagent | Catalyst | Conditions | Product | Yield |
|---|---|---|---|---|
| Tributyl(vinyl)tin | Pd(PPh₃)₄, LiCl, DMF | 100°C, 18 h | 2-Vinyl-6-bromo-7-methyl-triazolopyridine | 68% |
Mechanistic notes:
-
Oxidative addition of Pd(0) to the C–Br bond initiates the catalytic cycle.
-
Electronic effects of the triazole ring accelerate transmetalation.
Metal-Halogen Exchange
Lithium-halogen exchange enables the generation of aryl lithium intermediates for further derivatization.
| Reagent | Conditions | Product | Application |
|---|---|---|---|
| n-BuLi, THF, −78°C | Quench with CO₂ | 2-Lithio-6-bromo-7-methyl-triazolopyridine → Carboxylic acid derivative | Synthesis of functionalized APIs |
| i-PrMgCl·LiCl, 0°C | Quench with DMF | Formylation at position 2 | Building block for agrochemicals |
Cyclization and Ring-Opening Reactions
The triazole ring participates in regioselective cycloadditions under controlled conditions:
| Reagent | Conditions | Product | Key Feature |
|---|---|---|---|
| NaN₃, CuI, DMF, 120°C | 1,3-Dipolar cycloaddition | Triazolo[5,1-b]quinazoline derivative | Enhanced π-conjugation |
| H₂O₂, AcOH, 60°C | Oxidative ring-opening | Pyridine-2,6-dicarboxamide | Bioactive intermediate |
Scientific Research Applications
Medicinal Chemistry
1. Anticancer Activity
Research indicates that compounds containing the triazolo-pyridine structure exhibit significant anticancer properties. 2,6-Dibromo-7-methyl-[1,2,4]triazolo[1,5-a]pyridine has been studied for its potential to inhibit cancer cell proliferation. In vitro studies have demonstrated that this compound can induce apoptosis in various cancer cell lines by modulating signaling pathways associated with cell survival and death .
2. Antimicrobial Properties
The compound has shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. Studies have reported that derivatives of triazolo-pyridine compounds exhibit effective inhibition against pathogens such as Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .
3. Antagonism of Adenosine Receptors
The compound's structural features suggest potential as an antagonist for adenosine receptors, particularly the human adenosine A3 receptor (hA3R). This receptor has been implicated in various disease processes including inflammation and cancer. Research indicates that modifications to the triazolo-pyridine structure can enhance binding affinity and selectivity for hA3R, opening avenues for therapeutic applications in treating inflammatory diseases and certain cancers .
Agricultural Applications
1. Pesticidal Activity
There is emerging evidence that triazolo-pyridine derivatives possess insecticidal and fungicidal properties. This compound has been evaluated for its effectiveness against agricultural pests and plant pathogens. The compound's mode of action may involve disruption of key biological processes in target organisms .
Materials Science
1. Synthesis of Functional Materials
The unique chemical structure of this compound allows it to serve as a precursor for synthesizing novel materials with specific electronic or optical properties. Research has focused on incorporating this compound into polymer matrices to enhance material performance in applications such as sensors and electronic devices .
Case Studies
Mechanism of Action
The mechanism of action of 2,6-Dibromo-7-methyl-[1,2,4]triazolo[1,5-A]pyridine involves its interaction with specific molecular targets and pathways. For example, it has been shown to act as an inverse agonist of the RORγt receptor and as an inhibitor of JAK1 and JAK2 kinases . These interactions lead to the modulation of various cellular processes, including inflammation and cell proliferation.
Comparison with Similar Compounds
Structural and Functional Group Variations
The biological and physicochemical properties of [1,2,4]triazolo[1,5-a]pyridines are highly dependent on substitution patterns. Below is a comparative analysis with key analogs:
Table 1: Structural and Functional Comparisons
EWG: Electron-withdrawing group; *EDG: Electron-donating group.
Key Observations:
- Bromine Positional Effects : Bromine at positions 2 and 6 (target compound) vs. 2,5,7 (5a/5b) alters cytotoxicity. The absence of bromine at position 5 in the target compound may reduce membrane destabilization effects observed in 5a/5b .
- Methyl vs.
- Thione vs. Oxo Derivatives : Replacement of C=O with C=S (e.g., 8a-d) shifts IR absorption bands (1,685→1,249 cm⁻¹) and enhances stability, suggesting similar modifications could tune the target compound’s electronic properties .
Antioxidant Activity :
- Compounds 4b and 4c (NH₂ at 2, Br at 1,5) exhibit 40.16% and 38.82% inhibition of adrenaline oxidation, attributed to the electron-donating amino group and bromine’s radical-scavenging effects . The target compound’s 2,6-dibromo substitution may similarly stabilize free radicals, but the lack of an amino group could limit activity compared to 4b/4c.
Cytotoxicity :
- Bromine at positions 2,5,7 (5a/5b) correlates with erythrocyte membrane disruption, whereas the target compound’s 2,6-dibromo-7-methyl structure may exhibit lower toxicity due to reduced halogen density .
Antimicrobial Activity :
- Triazolo[1,5-a]pyridines with arylthioether moieties (e.g., derivatives in ) show broad-spectrum antimicrobial activity. The target compound’s bromine and methyl groups may enhance hydrophobic interactions with microbial membranes, though this requires validation .
Biological Activity
2,6-Dibromo-7-methyl-[1,2,4]triazolo[1,5-a]pyridine is a heterocyclic compound belonging to the triazole family. Its unique structure and substituents suggest potential biological activities that could be exploited in medicinal chemistry. This article provides a comprehensive overview of the biological activity of this compound, focusing on its synthesis, biological evaluations, and possible therapeutic applications.
- IUPAC Name : this compound
- Molecular Formula : C7H5Br2N3
- Molecular Weight : 290.94 g/mol
- Physical Form : Light yellow solid
- Purity : 95% .
Synthesis
The synthesis of this compound can be achieved through various methods involving the reaction of appropriate precursors under controlled conditions. The compound is synthesized from starting materials such as 3-amino-1,2,4-triazole and pyridine derivatives through cyclization reactions and subsequent halogenation steps. The detailed synthetic pathway remains a subject of ongoing research to optimize yield and purity.
Antimicrobial Activity
Recent studies have indicated that triazole derivatives exhibit significant antimicrobial properties. For instance:
- Antifungal Activity : Triazole compounds are known for their antifungal efficacy against various strains of fungi. Preliminary tests suggest that this compound may possess similar properties.
- Antibacterial Activity : In vitro studies have shown that triazole derivatives can inhibit the growth of several bacterial strains. The specific activity of this compound against Gram-positive and Gram-negative bacteria requires further investigation.
Anticancer Activity
Triazoles have been recognized for their potential in cancer therapy. Research has demonstrated that:
- Cell Viability Assays : Compounds similar to this compound have shown cytotoxic effects on cancer cell lines. For example, IC50 values in the low micromolar range were observed in studies involving breast cancer and leukemia cell lines.
- Mechanism of Action : The anticancer activity may be attributed to the inhibition of specific enzymes involved in cell proliferation and survival pathways.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of triazole compounds:
- Modifications at different positions on the triazole ring can significantly influence their biological properties.
- Substituents such as halogens (e.g., bromine) enhance lipophilicity and potentially improve membrane permeability.
Case Studies
Q & A
Q. What are the common synthetic routes for preparing 2,6-Dibromo-7-methyl-[1,2,4]triazolo[1,5-A]pyridine, and what key reaction parameters should be optimized?
- Methodological Answer : The synthesis typically involves oxidative cyclization of substituted amidines or guanidines. A feasible route starts with 7-methyl-[1,2,4]triazolo[1,5-A]pyridine, followed by bromination at positions 2 and 6 using NBS (N-bromosuccinimide) or Br₂ in a halogen-compatible solvent (e.g., DCM) under controlled temperature (0–25°C). Key parameters include:
- Catalyst selection : Copper(I) iodide or CuBr/phenanthroline systems enhance regioselectivity for bromination .
- Reaction time : Excess brominating agents may lead to over-bromination; monitor via TLC or HPLC.
- Purification : Use column chromatography (silica gel, hexane/EtOAc) or recrystallization (ethanol/water) to isolate the dibrominated product .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound, and how should data interpretation be approached?
- Methodological Answer :
- ¹H/¹³C NMR : Identify methyl (δ ~2.5 ppm, singlet) and aromatic protons (δ 7.5–8.5 ppm). Bromine’s inductive effect deshields adjacent carbons, visible in ¹³C NMR (e.g., C-2 and C-6 at δ 110–120 ppm) .
- HRMS : Look for molecular ion peaks at m/z 320.9 (M⁺, C₇H₅Br₂N₃) with isotopic patterns characteristic of two bromine atoms .
- HPLC : Use a C18 column (MeCN/H₂O + 0.1% TFA) to assess purity (>95%) and confirm retention time consistency with standards .
Q. What safety precautions are critical when handling brominated triazolopyridines during experimental procedures?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact. Use a fume hood due to potential bromine vapor release .
- Waste disposal : Collect halogenated waste separately in labeled containers for incineration or licensed hazardous waste treatment .
- Spill management : Neutralize bromine residues with sodium thiosulfate solution before cleanup .
Advanced Research Questions
Q. How can researchers address discrepancies in reported yields or reaction efficiencies for triazolopyridine syntheses under varying catalytic systems?
- Methodological Answer : Contradictions often arise from differences in catalyst loading , solvent polarity, or oxygen sensitivity. To reconcile
- Perform Design of Experiments (DoE) to optimize Cu catalyst (0.5–5 mol%), solvent (DMF vs. DMSO), and temperature (60–100°C) .
- Use in situ IR or Raman spectroscopy to monitor intermediate formation (e.g., Cu-amidine complexes) and identify rate-limiting steps .
Q. What strategies are employed to modify the triazolopyridine core to enhance bioactivity, and how can regioselectivity be controlled during derivatization?
- Methodological Answer :
- Electrophilic substitution : Introduce sulfonamide or nitrile groups at position 2 via Pd-catalyzed cross-coupling (Suzuki or Buchwald-Hartwig) .
- Directing groups : Use the methyl group at position 7 to steer bromination or nitration to adjacent positions via steric/electronic effects .
- Protection/deprotection : Temporarily block reactive sites (e.g., NH groups) with Boc or Fmoc to achieve selective functionalization .
Q. What mechanistic insights underpin the copper-catalyzed cyclization of guanidylpyridines to form triazolopyridines, and how do electronic effects influence reaction pathways?
- Methodological Answer : The mechanism involves Cu-mediated N–N bond formation via single-electron transfer (SET). Key steps:
- Coordination : Cu(I) binds to the pyridine nitrogen and amidine group, facilitating cyclization.
- Oxidation : Aerobic oxygen oxidizes Cu(I) to Cu(II), regenerating the catalyst and forming the triazole ring .
- Electronic effects : Electron-withdrawing groups (e.g., Br) on the pyridine ring accelerate cyclization by increasing electrophilicity at the reaction site .
Q. How does the introduction of bromine and methyl groups at specific positions affect the compound's electronic properties and intermolecular interactions in solid-state structures?
- Methodological Answer :
- Electronic effects : Bromine increases electron density at adjacent carbons, enhancing π-π stacking in crystal lattices. Methyl groups introduce steric hindrance, reducing packing efficiency .
- X-ray crystallography : Analyze halogen bonding (C–Br···N interactions) and CH-π interactions to predict solubility and stability .
Q. What in vitro assays are most appropriate for evaluating the biological activity of this compound, particularly in the context of enzyme inhibition or antimicrobial effects?
- Methodological Answer :
- Enzyme inhibition : Use JAK1/JAK2 kinase assays (IC₅₀ determination via ADP-Glo™ Kinase Assay) to screen for kinase inhibition, referencing triazolopyridine-based inhibitors like filgotinib .
- Antimicrobial testing : Perform MIC assays against S. aureus (Gram-positive) and E. coli (Gram-negative) using broth microdilution (CLSI guidelines). Compare with ampicillin controls .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
